Bifunctionality vs. Hexadecan-2-one: Orthogonal Reaction Pathways
16-Hydroxyhexadecan-2-one possesses both a terminal primary alcohol and a methyl ketone, whereas the analog hexadecan-2-one (CAS 18787-63-8) contains only the ketone. This bifunctionality is a critical differentiator, enabling orthogonal synthetic strategies. For instance, the terminal alcohol serves as a nucleophile for esterification or polymerization, while the ketone can independently undergo reactions like reductive amination or serve as a masked carbon nucleophile. This dual reactivity is the foundation for its use in producing macrocyclic musk compounds, a capability the mono-functional ketone lacks [1].
(OH + C=O) vs. 1
| Evidence Dimension | Number of Reactive Functional Groups |
|---|---|
| Target Compound Data | 2 (1x methyl ketone, 1x primary alcohol) |
| Comparator Or Baseline | 1 (1x methyl ketone) for hexadecan-2-one (CAS 18787-63-8) |
| Quantified Difference | 100% increase in distinct functional group types |
| Conditions | Structural analysis (chemical formula and functional group assessment) |
Why This Matters
For synthetic chemists, this bifunctionality reduces the number of synthetic steps required to build complex molecules from this core, directly impacting project timelines and procurement costs.
- [1] U.S. Patent Application Publication No. US 2022/0025380 A1. (2022). Host cells and methods for producing hydroxylated methyl ketone compounds. View Source
